5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide
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Overview
Description
5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a furan ring substituted with a 2,4-dichlorophenyl group, a hydroxyethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the hydroxyethyl group: This can be done through a nucleophilic substitution reaction where an appropriate hydroxyethylating agent reacts with the furan ring.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an amine under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide: Lacks the hydroxyethyl group.
5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-carboxamide: Contains a thiophene ring instead of a furan ring.
5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylpyrrole-3-carboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of 5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide lies in its specific combination of functional groups and the furan ring structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c1-8-11(14(19)17-4-5-18)7-13(20-8)10-3-2-9(15)6-12(10)16/h2-3,6-7,18H,4-5H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMBXDKIIJBBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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